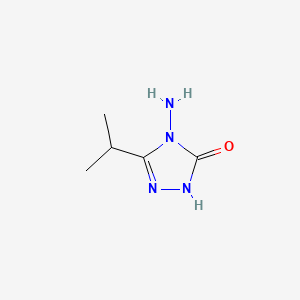

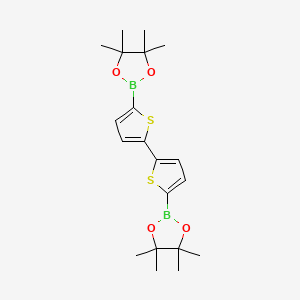

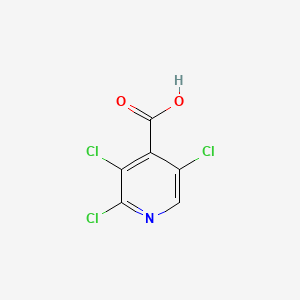

![molecular formula C7H5BrN2O B1337542 3-(溴甲基)异恶唑[5,4-b]吡啶 CAS No. 58035-52-2](/img/structure/B1337542.png)

3-(溴甲基)异恶唑[5,4-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various brominated pyridine and isoxazole derivatives has been explored in several studies. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized using a systematic approach that involved the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions with different alkyl dibromide agents . Another study reported the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates through a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate, which served as a scaffold for further functionalization . Additionally, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used as a precursor for constructing new polyheterocyclic ring systems, showcasing the versatility of brominated pyridine compounds in synthesizing complex heterocycles .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. NMR spectroscopy was commonly used for characterization . In some cases, the structures were further confirmed using monocrystalline X-ray crystallography, providing detailed insights into the molecular geometry and intermolecular contacts, as determined through Hirshfeld surface analysis . Theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory complemented the experimental findings and helped in understanding the electronic properties of the molecules .

Chemical Reactions Analysis

The brominated pyridine derivatives participated in a range of chemical reactions, leading to the formation of diverse heterocyclic compounds. For example, the reaction of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with different reagents yielded pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, pyrazolo[5,1-c]triazine derivatives, and dihydropyridines, among others . The reactivity of these compounds was further demonstrated by their ability to form new tetra- and penta-heterocyclic compounds through reactions with bis-nucleophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural features and reactivity patterns. The presence of bromine atoms in the molecules is indicative of their potential as intermediates in further substitution reactions due to the relatively high reactivity of bromine . The molecular docking studies of some derivatives into the binding site of S. aureus tyrosyl-tRNA synthetase revealed significant binding affinities, suggesting potential biological activity . The antibacterial properties of the pyrazolo[3,4-b]pyridine-based heterocycles were evaluated, highlighting the importance of these compounds in medicinal chemistry .

科学研究应用

异恶唑[5,4-b]吡啶-3-乙酸的合成

Abignente, E., de Caprariis, P., & Stein, M. (1975) 的研究涉及异恶唑[5,4-b]吡啶-3-乙酸的制备,展示了合成这些化合物的方法。其中一种化合物显示出有趣的生长素活性(Abignente, E., de Caprariis, P., & Stein, M., 1975)。

合成和结构研究

Suárez, M. 等人(2000)的一项研究从 3,4-二氢-2(1H)-吡啶酮制备了异恶唑[5,4-b]吡啶-6(7H)-酮。这些杂环体系的结构研究涉及 X 射线分析和理论计算,提供了对其有利构象的见解(Suárez, M. 等,2000)。

药物中的杂环合成

Moustafa, O. S. (2003) 描述了各种杂环的合成,包括异恶唑。合成的化合物被筛选出对不同细菌和真菌菌株的抗菌活性,标志着它们的潜在药用价值(Moustafa, O. S., 2003)。

衍生物的抗增殖特性

Jin, P. 等人(2015)合成了铬烯[4,3-d]异恶唑[5,4-b]吡啶-6-酮衍生物,并评估了它们对癌细胞的抗增殖特性。其中一些化合物表现出活性,表明它们在癌症研究中的潜力(Jin, P. 等,2015)。

用于药物发现的微波辅助合成

Tu, S. 等人(2009)报告了一种通过微波辅助一锅串联反应生产多环稠合异恶唑[5,4-b]吡啶的绿色合成方案。由于其生态友好性和效率,该方法适用于药物发现工作中的文库合成(Tu, S. 等,2009)。

属性

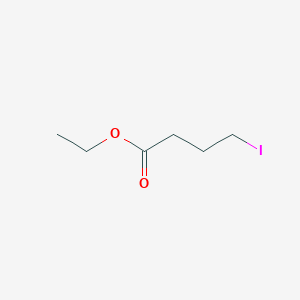

IUPAC Name |

3-(bromomethyl)-[1,2]oxazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQCCDUUKPNJOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)ON=C2CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482683 |

Source

|

| Record name | 3-(bromomethyl)isoxazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)isoxazolo[5,4-b]pyridine | |

CAS RN |

58035-52-2 |

Source

|

| Record name | 3-(Bromomethyl)isoxazolo[5,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58035-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(bromomethyl)isoxazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。